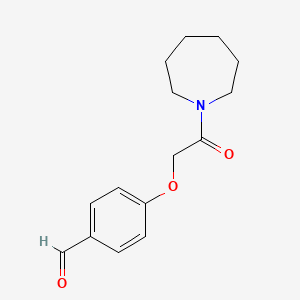

4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde

Description

4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde (CAS: 767630-86-4) is a benzaldehyde derivative featuring a seven-membered azepane ring linked via a ketone-containing ethoxy spacer. Its synthesis typically involves nucleophilic substitution between 4-hydroxybenzaldehyde and a chloroacetylazepane intermediate under basic conditions, though specific protocols remain proprietary due to its discontinued commercial status .

Properties

IUPAC Name |

4-[2-(azepan-1-yl)-2-oxoethoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-11-13-5-7-14(8-6-13)19-12-15(18)16-9-3-1-2-4-10-16/h5-8,11H,1-4,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQFGHMKAATZLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde typically involves the reaction of azepane with an appropriate benzaldehyde derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-(2-(Azepan-1-yl)-2-oxoethoxy)benzoic acid.

Reduction: 4-(2-(Azepan-1-yl)-2-oxoethoxy)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde is not well-documented. its effects are likely related to its functional groups. The aldehyde group can form Schiff bases with amines, potentially interacting with proteins and enzymes. The azepane ring may also contribute to its biological activity by interacting with hydrophobic pockets in target molecules .

Comparison with Similar Compounds

Piperazine vs. Azepane Derivatives

A closely related compound, 4-{2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-2-oxoethoxy}benzaldehyde (CAS: 852839-72-6), replaces the azepane ring with a piperazine moiety and introduces a sulfonyl group. This modification increases molecular weight (402.47 g/mol vs.

Antipyrine-Based Analog

The antipyrine derivative, 4-(2-(antipyrin-4-yl)-2-oxoethoxy)benzaldehyde (Compound 15 in ), substitutes azepane with a pyrazolone ring. The compound exhibits distinct spectroscopic properties, including IR peaks at 1677 cm⁻¹ (C=O stretch) and a lower melting point (130–132°C) compared to azepane-based analogs .

Substituent Variations on the Benzaldehyde Ring

3,5-Dimethyl Substitution

The dimethyl analog, 4-[2-(azepan-1-yl)-2-oxoethoxy]-3,5-dimethylbenzaldehyde (CAS: N/A; C₁₇H₂₃NO₃), introduces methyl groups at the 3- and 5-positions of the benzaldehyde ring. This increases hydrophobicity (logP estimated at ~2.5 vs.

Dioxane-Containing Ethoxy Chain

4-(2-(1,3-Dioxan-2-yl)ethoxy)benzaldehyde (CAS: 188884-61-9) replaces the azepan-ketone moiety with a dioxane ring. This modification eliminates the amide group, reducing hydrogen-bonding capacity but enhancing hydrolytic stability under acidic conditions .

Data Table: Key Structural and Physicochemical Comparisons

Biological Activity

4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde is a compound of interest in medicinal chemistry due to its unique structural features, including an azepane ring and an oxoethoxy group. This article explores the biological activity of this compound, focusing on its potential mechanisms of action, biological interactions, and relevant research findings.

Structural Characteristics

The molecular formula of 4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde is C15H19NO3, with a molecular weight of approximately 273.32 g/mol. Its structure features:

- An azepane ring , which enhances its ability to interact with biological targets.

- An oxoethoxy group , which may confer additional chemical reactivity.

These structural components suggest potential biological activities, particularly in modulating enzyme functions and interacting with cellular receptors.

The precise mechanism of action for 4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde is not thoroughly documented. However, several hypotheses can be drawn from its functional groups:

- Aldehyde Group : The aldehyde functionality can form Schiff bases with amines, potentially leading to interactions with proteins and enzymes, influencing their activity.

- Azepane Ring : This ring may facilitate binding to hydrophobic pockets within target proteins, enhancing the compound's biological efficacy.

Biological Activity Profiles

Research indicates that compounds similar to 4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde exhibit a range of biological activities:

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde, comparisons can be drawn with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Azepan-1-yl)benzaldehyde | Contains azepane and benzaldehyde | Lacks the ethoxy group, potentially altering reactivity |

| 4-(2-hydroxyethyl)benzaldehyde | Hydroxyethyl instead of oxoethoxy | Exhibits different reactivity due to hydroxyl group |

| N-benzylazepanone | Azepane ring with ketone | Different functional group leading to distinct properties |

This comparison highlights how the presence of both the azepane ring and oxoethoxy group in 4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde may enhance its potential biological activity compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.